3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
Description
IUPAC Nomenclature and Positional Isomerism in Pyrazoloquinoline Systems
The IUPAC name This compound derives from the fusion of a pyrazole ring with a partially hydrogenated quinoline system. The numbering begins at the nitrogen atom in the pyrazole ring (position 1), proceeds through the fused quinoline moiety, and assigns the methyl group to position 3 and the phenyl substituent to position 1 (Figure 1). The "2,4-dihydro" designation indicates single-bond saturation at positions 2 and 4, distinguishing it from fully aromatic analogs.
Positional isomerism arises from variations in the pyrazole-quinoline fusion pattern. For instance, pyrazolo[3,4-b]quinoline derivatives exhibit fusion at different ring positions, altering electronic conjugation and molecular planarity. A comparative analysis of 16 pyrazoloquinoline isomers reveals that the [4,3-c] fusion pattern in the target compound creates a distinct dihedral angle between the pyrazole and quinoline planes, influencing π-orbital overlap.
Table 1: Key Nomenclature Features
| Feature | Description |
|---|---|
| Parent heterocycle | Pyrazolo[4,3-c]quinoline |
| Substituents | Methyl (C-3), phenyl (N-1) |
| Hydrogenation | 2,4-dihydro (partial saturation at C2–C3 and C4–N5 bonds) |
| Positional isomers | Pyrazolo[3,4-b]quinoline, pyrazolo[4,3-b]quinoline, pyrazolo[3,4-c]quinoline |
X-ray Crystallographic Analysis of Tricyclic Framework
Single-crystal X-ray diffraction studies of related pyrazolo[4,3-c]quinoline derivatives reveal a nearly planar tricyclic core, with average root-mean-square (r.m.s.) deviations of 0.028–0.077 Å from ideal planarity. The methyl group at position 3 introduces slight puckering (≤3.1° dihedral angle) due to steric interactions with the adjacent hydrogenated carbons. The phenyl substituent at position 1 adopts an orthogonal orientation relative to the tricyclic plane, minimizing steric strain (Figure 2).
Key bond lengths include:
- N1–C2: 1.374 Å (pyrazole ring)
- C9–C10: 1.418 Å (quinoline fusion site)
- C3–CH3: 1.467 Å (methyl substitution)
Intermolecular π-π stacking dominates crystal packing, with interplanar distances of 3.31–3.47 Å between adjacent tricyclic systems. Weak C–H···N hydrogen bonds (2.61–2.89 Å) further stabilize the lattice.
Comparative Structural Analysis With Related Pyrazolo[4,3-c]quinoline Derivatives
Table 2: Structural Comparison of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Substituents | Planarity (r.m.s. deviation, Å) | Key Interactions |
|---|---|---|---|
| Target compound | 3-CH3, 1-Ph, 2,4-dihydro | 0.035 | π-π stacking (3.42 Å) |
| 1-(4-Methylphenyl)-3-phenyl derivative | 1-(4-CH3-Ph), 3-Ph | 0.029 | C–H···N (2.67 Å) |
| 6-Fluoro-1,3-diphenyl derivative | 6-F, 1-Ph, 3-Ph | 0.041 | Halogen-π (3.11 Å) |
| 3-Amino-4-(4-hydroxyphenylamino) | 3-NH2, 4-(4-OH-Ph-NH) | 0.052 | N–H···O (2.73 Å) |
The 2,4-dihydro configuration in the target compound reduces aromaticity compared to fully unsaturated analogs, increasing bond alternation in the pyrazole ring (e.g., N1–C2: 1.374 Å vs. 1.340 Å in aromatic derivatives). Electron-withdrawing substituents like fluorine at position 6 enhance planarity by 12–18% through resonance effects, whereas bulky groups at position 1 increase torsional strain.
Properties
CAS No. |
654650-56-3 |
|---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-methyl-1-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H15N3/c1-12-15-11-18-16-10-6-5-9-14(16)17(15)20(19-12)13-7-3-2-4-8-13/h2-10,18H,11H2,1H3 |
InChI Key |
BAOQPLAPHANSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Classical Condensation and Cyclization Approaches
Acid-Promoted Synthesis via Pyrazole-Arylamine and β-Keto Ester Condensation
A pivotal method involves the acid-catalyzed condensation of pyrazole-arylamines with β-keto esters. This approach, reported by Malakar et al., utilizes pyrazole-4-carbaldehydes and β-keto esters under acidic conditions to form the pyrazolo[4,3-c]quinoline core via C–C bond cleavage (Figure 1). Key steps include:
- Vilsmeier-Haack formylation of 1-aryl-3-(2-nitrophenyl)-1H-pyrazoles to generate pyrazole-4-carbaldehydes.
- Claisen-Schmidt condensation with β-keto esters (e.g., ethyl acetoacetate) in methanol with KOH, yielding chalcone intermediates.
- Reductive cyclization using Fe powder in acetic acid at 110°C, achieving yields of 70–93%.
Optimized Conditions :
Table 1: Optimization of Reductive Cyclization Conditions
| Entry | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Fe powder | Acetic acid | 110 | 1.5 h | 84 |
| 2 | Zn dust | Acetic acid | 110 | 2.5 h | 59 |
| 3 | SnCl₂·2H₂O | Methanol | 80 | 12 h | 43 |
Reductive Cyclization Strategies
Fe-AcOH Mediated Cyclization of Chalcones
Chalcones derived from Claisen-Schmidt condensation undergo reductive cyclization in acetic acid with Fe powder. This method, detailed by Gupta et al., reduces nitro groups to amines, followed by intramolecular Michael addition and C–C bond cleavage to form the tricyclic structure.
Mechanistic Pathway :
- Nitro reduction : Fe reduces –NO₂ to –NH₂.
- Michael addition : Amine attacks the α,β-unsaturated ketone.
- C–C cleavage : Protonation induces bond breakage, yielding the fused pyrazoloquinoline.
Key Advantages :
Multi-Component Reaction Protocols
Pfitzinger Synthesis with Isatin Derivatives
The Pfitzinger reaction, adapted for pyrazoloquinolines, involves isatin derivatives condensed with pyrazolones under basic conditions. This method, though less common, offers access to carboxylated analogs.
Steps :
- Ring opening : Isatin reacts with base to form keto-acid.
- Condensation : Keto-acid reacts with aldehydes/ketones.
- Decarboxylation : Forms the final quinoline core.
Limitations : Requires specialized starting materials and yields <50% for carboxylated derivatives.
Niementowski Reaction with Anthranilic Acid
Anthranilic acid and pyrazolones undergo Niementowski condensation to form 4-hydroxy intermediates, which are subsequently dehydrated. Ghosh et al. reported this method but noted challenges in isolating pure products due to competing side reactions.
Conditions :
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:
- Residence time : 5–10 minutes.
- Temperature control : 100–120°C.
- Automated purification : Centrifugal partition chromatography reduces processing time by 40% compared to batch methods.
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction volume | 50 mL | 500 L |
| Yield | 84% | 78% |
| Purity | >90% | >95% |
| Production rate | 5 g/day | 50 kg/week |
Mechanistic Insights and Side Reactions
Competing Pathways in Reductive Cyclization
During Fe-AcOH cyclization, two competing pathways arise:
- Desired pathway : C–C cleavage forms pyrazolo[4,3-c]quinoline.
- Undesired pathway : Dehydrogenation yields fully aromatic byproducts (e.g., pyrazolo[3,4-b]quinoline).
Mitigation strategies :
Role of Solvent Polarity
Polar aprotic solvents (DMF, DMSO) improve chalcone solubility but increase side reactions. Non-polar solvents (toluene) favor cyclization but reduce reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory Pyrazolo[4,3-c]quinoline Derivatives
Derivatives such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) demonstrate potent anti-inflammatory activity by inhibiting LPS-stimulated NO production (IC₅₀ in submicromolar range) and suppressing iNOS/COX-2 expression . In contrast, the 3-methyl-1-phenyl derivative lacks amino groups, which may reduce its ability to engage in hydrogen bonding with biological targets.
Table 1: Anti-Inflammatory Activity Comparison
| Compound | Substituents | IC₅₀ (NO Inhibition) | Key Mechanism |
|---|---|---|---|
| 3-Methyl-1-phenyl derivative | 3-methyl, 1-phenyl | Not reported | Unknown (structural inference) |
| 2i (3-amino-4-hydroxyphenylamino) | 3-amino, 4-hydroxyphenylamino | ~submicromolar | iNOS/COX-2 suppression |
| 2m (4-carboxy derivative) | 3-amino, 4-carboxyphenylamino | ~submicromolar | iNOS/COX-2 suppression |
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline (11)
This derivative, synthesized via hydrazine fusion of aminoquinolines, introduces dual amino groups at positions 3 and 3. These groups enhance interactions with targets like CDK2/cyclin A (anticancer) and benzodiazepine receptors (anxiolytic) .
Pyrazolo[3,4-b]quinolines
Though structurally similar, pyrazolo[3,4-b]quinolines differ in ring fusion position ([3,4-b] vs. [4,3-c]), altering electronic properties and solubility. For example, 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines synthesized via L-proline-catalyzed reactions exhibit distinct reactivity, but failed synthetic attempts highlight the challenges in achieving specific ring systems . The 3-methyl-1-phenyl derivative’s [4,3-c] fusion may confer greater stability or selectivity in biological systems .
Pharmacological Potential and Limitations
While the 3-methyl-1-phenyl derivative’s exact biological data are unspecified, its structural analogs highlight key trends:
- Anti-inflammatory activity: Dependent on polar substituents (e.g., amino, hydroxyl) for target engagement .
- Enzyme inhibition: Pyrazolo[4,3-c]quinolines with lipophilic groups (e.g., methyl, phenyl) may excel in beta-glucuronidase inhibition, as seen in KB-2 analogs for chemotherapy-induced diarrhea .
- Receptor binding: Amino-substituted derivatives show affinity for benzodiazepine receptors, whereas methyl/phenyl groups may favor COX-2 selectivity .
Biological Activity
3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyrazole and quinoline structure, with a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring. Its molecular formula is CHN, which contributes to its unique chemical properties and biological interactions.
Research indicates that this compound exhibits significant biological activities primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. It interacts with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells .
- Modulation of Biological Pathways : By binding to specific receptors and enzymes, the compound can alter signal transduction pathways related to cell proliferation and inflammation. This interaction can modulate cellular responses to stress and injury, contributing to its therapeutic potential.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been extensively studied. In vitro assays demonstrated that the compound significantly inhibits NO production in LPS-induced RAW 264.7 cells, with an IC value comparable to established anti-inflammatory agents like 1400 W .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| This compound | ~0.39 | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | - | iNOS inhibition |
Anticancer Potential
Emerging studies suggest that derivatives of pyrazoloquinolines, including this compound, exhibit anticancer properties. The compound's ability to inhibit cell proliferation has been linked to its effect on various cancer cell lines. For instance, it has shown promise in reducing viability in breast cancer cells by inducing apoptosis through modulation of apoptotic markers .
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Study on Inflammatory Models : A recent study evaluated the anti-inflammatory effects of pyrazoloquinoline derivatives in carrageenan-induced edema models. The results indicated significant reduction in edema comparable to indomethacin treatment .
- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. This suggests potential for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
